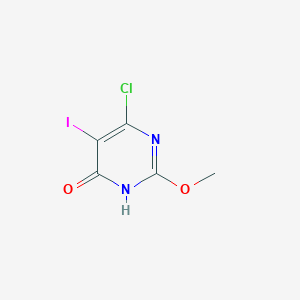
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:
Halogenation: Starting with 2-methoxypyrimidin-4(3H)-one, the compound undergoes halogenation to introduce chlorine and iodine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the halogenation and methoxylation reactions.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine or iodine.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine, iodine, and methoxy groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the specific context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methoxypyrimidin-4(3H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Iodo-2-methoxypyrimidin-4(3H)-one: Lacks the chlorine atom, leading to different chemical and biological properties.
2-Methoxypyrimidin-4(3H)-one: Lacks both chlorine and iodine atoms, making it less versatile in certain applications.
Uniqueness
6-Chloro-5-iodo-2-methoxypyrimidin-4(3H)-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific fields.
Eigenschaften
Molekularformel |
C5H4ClIN2O2 |
|---|---|
Molekulargewicht |
286.45 g/mol |
IUPAC-Name |
4-chloro-5-iodo-2-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H4ClIN2O2/c1-11-5-8-3(6)2(7)4(10)9-5/h1H3,(H,8,9,10) |
InChI-Schlüssel |
YJJAPUYJARNPIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C(=O)N1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



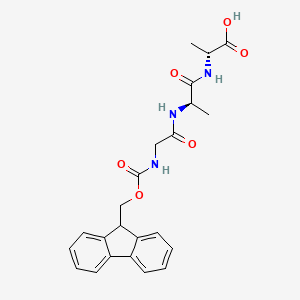
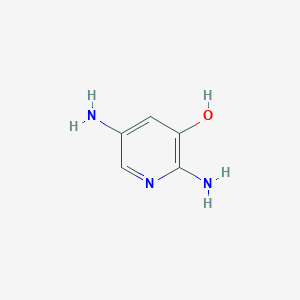
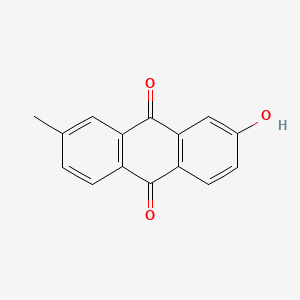
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
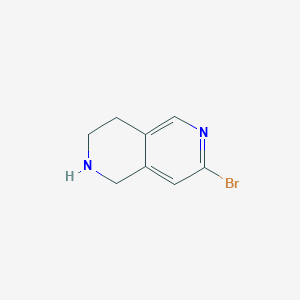
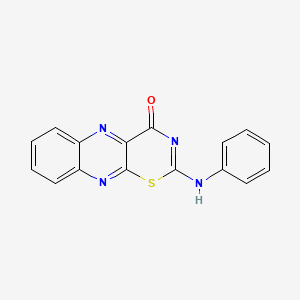
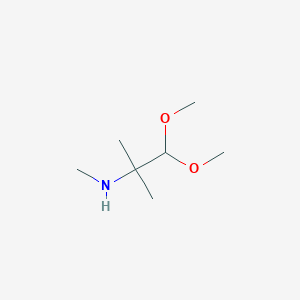

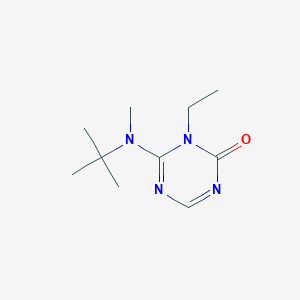
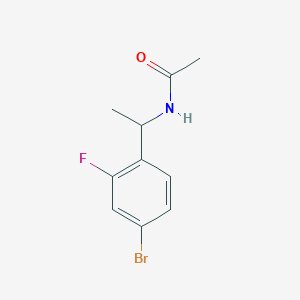
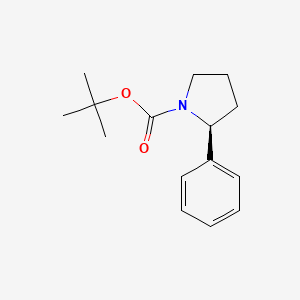
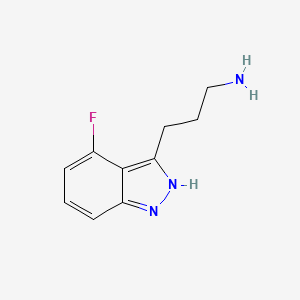
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate;azane](/img/structure/B13137065.png)
